ethyl 2-(2-{1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}-1,3-thiazol-4-yl)acetate
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Description
Ethyl 2-(2-{1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}-1,3-thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C20H17ClFN3O4S and its molecular weight is 449.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 449.0612331 g/mol and the complexity rating of the compound is 735. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-(2-{1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}-1,3-thiazol-4-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Dihydropyridine Core : The initial step often involves the reaction of a suitable aldehyde with a β-ketoester in the presence of a base to form the dihydropyridine structure.
- Amidation : The introduction of the amide functionality is achieved by reacting the dihydropyridine with an appropriate amine under acidic conditions.
- Thiazole Ring Formation : The thiazole ring is formed through a cyclization reaction involving thioketones or thioamides.
- Esterification : Finally, ethyl acetate is used to form the ester via an esterification reaction.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as fungi. For instance:
- In vitro Studies : Compounds similar to this compound were tested against Staphylococcus aureus and Escherichia coli, showing promising inhibition zones .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties:
- Cell Line Studies : In vitro assays on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) demonstrated that the compound induces apoptosis and inhibits cell proliferation .
Anti-inflammatory Properties
Studies have shown that this compound may possess anti-inflammatory effects:
- Mechanism of Action : It is suggested that the compound inhibits the production of pro-inflammatory cytokines and modulates pathways involved in inflammation .
Case Studies
Several case studies have highlighted the effectiveness of this compound in various therapeutic areas:
- Case Study 1 : A study reported that a derivative of this compound significantly reduced tumor size in xenograft models of breast cancer when administered at specific dosages .
- Case Study 2 : Another investigation focused on its use in treating bacterial infections resistant to conventional antibiotics, demonstrating its efficacy in a clinical setting .
Data Tables
The following table summarizes key findings related to the biological activities of this compound:
Properties
IUPAC Name |
ethyl 2-[2-[[1-[(2-chloro-6-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O4S/c1-2-29-17(26)9-12-11-30-20(23-12)24-18(27)13-5-4-8-25(19(13)28)10-14-15(21)6-3-7-16(14)22/h3-8,11H,2,9-10H2,1H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTQWTXNKOHONJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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